Haspin Kinase Inhibitory Potency Compared with 2-Methyl and 2-Cyclopropyl Analogs
In a head-to-head kinase inhibition panel, the 2-tert-butyl analog (this compound) demonstrated an IC₅₀ of 12 nM against human Haspin, whereas the 2-methyl analog (N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide) and 2-cyclopropyl analog (2-cyclopropyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide) exhibited IC₅₀ values of 87 nM and 210 nM, respectively [1].
| Evidence Dimension | In vitro kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | 2-methyl analog: IC₅₀ = 87 nM; 2-cyclopropyl analog: IC₅₀ = 210 nM |
| Quantified Difference | 7.3-fold more potent than 2-methyl analog; 17.5-fold more potent than 2-cyclopropyl analog |
| Conditions | Recombinant human Haspin kinase, ATP concentration 10 µM, radiometric filter-binding assay |
Why This Matters
A >7-fold improvement in target potency enables use at lower concentrations, reducing the likelihood of off-target effects and compound interference in cellular assays.
- [1] Elie, J., et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 1840-1853. Table 1, compounds 9a, 9b, 9c. View Source
